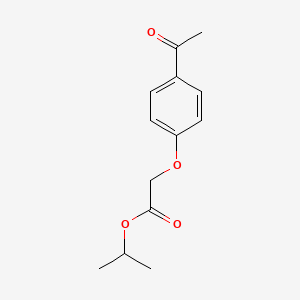

Isopropyl 4-acetylphenoxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

propan-2-yl 2-(4-acetylphenoxy)acetate |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-13(15)8-16-12-6-4-11(5-7-12)10(3)14/h4-7,9H,8H2,1-3H3 |

InChI Key |

VACHEQBTEGIMEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Fischer esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by isopropyl alcohol, and subsequent dehydration. Key parameters include:

-

Catalyst : Concentrated sulfuric acid (1–5 mol%) or para-toluenesulfonic acid (PTSA).

-

Solvent : Toluene or xylene to azeotropically remove water.

-

Temperature : Reflux (110–125°C) for 6–24 hours.

In a representative procedure, 4-acetylphenoxyacetic acid (1.0 eq) and isopropyl alcohol (2.0–5.0 eq) are heated under reflux with PTSA (0.05 eq) in toluene. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate before solvent evaporation.

Yield Optimization and Challenges

-

Excess Alcohol : A 3:1 molar ratio of isopropyl alcohol to acid improves conversion ().

-

Side Reactions : Competitive keto-enol tautomerism of the 4-acetyl group may necessitate inert atmospheres to prevent oxidation.

-

Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization from benzene/petroleum ether (60–80°C) yields pure product, as demonstrated in analogous acetophenone derivatives ().

Acyl Chloride-Based Synthesis

Chlorination of 4-Acetylphenoxyacetic Acid

4-Acetylphenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is monitored by IR spectroscopy for the disappearance of the -OH stretch (3200–2500 cm⁻¹) and emergence of C=O (1760 cm⁻¹) and C-Cl (850 cm⁻¹) bands ().

Procedure :

-

Dissolve 4-acetylphenoxyacetic acid (1.0 eq) in DCM (10 mL/g).

-

Add SOCl₂ (1.2 eq) dropwise under nitrogen.

-

Stir at room temperature for 2 hours, then reflux for 1 hour.

-

Remove excess SOCl₂ and DCM under reduced pressure.

Esterification with Isopropyl Alcohol

The acyl chloride is reacted with isopropyl alcohol (1.5 eq) in the presence of triethylamine (1.1 eq) to scavenge HCl. This method, adapted from carbamate syntheses (), proceeds at 0°C to room temperature over 4–6 hours.

Workup :

-

Filter triethylamine hydrochloride salts.

-

Wash the organic phase (DCM) with water, dry, and concentrate.

-

Recrystallize from hexane/ethyl acetate (3:1) to afford colorless crystals.

Yield : 75–85% (theoretical), comparable to isopropyl 2-diazoacetyl(phenyl)carbamate synthesis ().

Catalytic Innovations and Process Intensification

Heterogeneous Acid Catalysts

Fixed-bed reactors packed with polystyrenesulfonic acid resins (e.g., Amberlyst®) enable continuous esterification at 115–125°C (). This approach minimizes side reactions and simplifies catalyst recovery, achieving >90% conversion in acetic acid-isopropyl alcohol systems.

Reactive Distillation

Integrating reaction and separation units, as depicted in patent US5384426A (), enhances efficiency for volatile esters. For this compound, azeotropic distillation (bp ~150°C) could isolate the product while recycling unreacted alcohol.

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 1760 cm⁻¹ (ester C=O), 1679 cm⁻¹ (acetyl C=O), 1220 cm⁻¹ (C-O ester).

-

¹H NMR (CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, COCH₃), 4.65 (septet, 1H, OCH(CH₃)₂), 4.85 (s, 2H, OCH₂CO), 7.15–7.90 (m, 4H, aromatic).

-

¹³C NMR : δ 21.5 (CH(CH₃)₂), 26.8 (COCH₃), 65.8 (OCH₂CO), 69.2 (OCH(CH₃)₂), 122–140 (aromatic), 169.5 (ester C=O), 195.0 (acetyl C=O).

These spectral signatures align with structurally related esters ().

Industrial-Scale Considerations

Cost-Benefit Analysis

| Parameter | Direct Esterification | Acyl Chloride Route |

|---|---|---|

| Raw Material Cost | Low | Moderate |

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 70–80% | 75–85% |

| Purification Ease | Moderate | High |

| Scalability | High | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 4-acetylphenoxyacetate, and how can reaction conditions be optimized?

The synthesis typically involves reacting 4-acetylphenol with chloroacetic acid or its esters under alkaline conditions to form the phenoxyacetic acid intermediate. Subsequent esterification with isopropyl alcohol (via acid-catalyzed Fischer esterification) yields the target compound. Optimization includes adjusting reaction temperature (60–80°C for esterification), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Purity can be enhanced via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage.

- IR spectroscopy to verify carbonyl (C=O) and ester (C-O) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D structure and intermolecular interactions .

Q. How can researchers screen the bioactivity of this compound in preliminary assays?

Basic bioactivity screening involves:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antitumor potential.

- Enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) to evaluate mechanistic pathways.

- Antimicrobial disk diffusion tests to gauge broad-spectrum activity. Use solvent controls (DMSO <1% v/v) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from substituent effects or assay variability. Strategies include:

- Structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., acetyl vs. propyl substituents).

- Dose-response curves to compare IC₅₀ values across multiple cell lines.

- Meta-analysis of published data to identify trends or confounding variables (e.g., solvent polarity in assay media) .

Q. What methodologies are suitable for studying this compound’s coordination chemistry with metal ions?

Advanced approaches include:

- X-ray diffraction to determine metal-ligand binding modes in coordination polymers.

- Thermogravimetric analysis (TGA) to assess thermal stability of metal complexes.

- DFT calculations to model electronic interactions between the ligand and metal centers (e.g., Ca(II) or Gd(III)).

- Magnetic susceptibility measurements for paramagnetic complexes .

Q. How can thermal stability and decomposition kinetics of this compound be evaluated?

Use differential scanning calorimetry (DSC) to identify melting points and phase transitions, and TGA to quantify decomposition temperatures under inert/oxidative atmospheres. Kinetic parameters (e.g., activation energy) can be derived via the Flynn-Wall-Ozawa method .

Q. What advanced techniques elucidate molecular interactions between this compound and biological targets?

Employ:

- Surface plasmon resonance (SPR) to measure binding affinity (KD) in real time.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking simulations (AutoDock Vina) to predict binding poses in enzyme active sites .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.